4-Methyl-2-(methylsulfanyl)-6-(prop-2-yn-1-yloxy)pyrimidine

Description

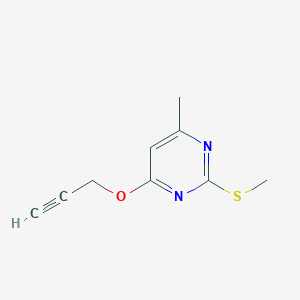

4-Methyl-2-(methylsulfanyl)-6-(prop-2-yn-1-yloxy)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with methyl, methylsulfanyl, and prop-2-yn-1-yloxy groups

Properties

Molecular Formula |

C9H10N2OS |

|---|---|

Molecular Weight |

194.26 g/mol |

IUPAC Name |

4-methyl-2-methylsulfanyl-6-prop-2-ynoxypyrimidine |

InChI |

InChI=1S/C9H10N2OS/c1-4-5-12-8-6-7(2)10-9(11-8)13-3/h1,6H,5H2,2-3H3 |

InChI Key |

YHINTZHNBAWTMM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)SC)OCC#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(methylsulfanyl)-6-(prop-2-yn-1-yloxy)pyrimidine typically involves multi-step organic reactions. One common method includes the alkylation of a pyrimidine derivative with a propargyl alcohol derivative under basic conditions. The reaction conditions often require the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by nucleophilic substitution on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled would also be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(methylsulfanyl)-6-(prop-2-yn-1-yloxy)pyrimidine can undergo various types of chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced at the alkyne group to form an alkene or alkane using hydrogenation catalysts such as palladium on carbon.

Substitution: The prop-2-yn-1-yloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alkene or alkane derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-2-(methylsulfanyl)-6-(prop-2-yn-1-yloxy)pyrimidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Potential use as a probe in biochemical assays due to its unique functional groups.

Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(methylsulfanyl)-6-(prop-2-yn-1-yloxy)pyrimidine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the methylsulfanyl and prop-2-yn-1-yloxy groups can influence its binding affinity and specificity, making it a valuable compound for drug design.

Comparison with Similar Compounds

Similar Compounds

1-Ethyl-4-methyl-2-(prop-2-yn-1-yloxy)benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.

Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine hydrochloride: Contains a prop-2-yn-1-yloxy group but with different substituents.

Uniqueness

4-Methyl-2-(methylsulfanyl)-6-(prop-2-yn-1-yloxy)pyrimidine is unique due to the combination of its functional groups and the pyrimidine ring. This combination provides distinct chemical properties and reactivity, making it a versatile compound for various applications.

Biological Activity

4-Methyl-2-(methylsulfanyl)-6-(prop-2-yn-1-yloxy)pyrimidine is a pyrimidine derivative that has attracted attention due to its potential biological activities. This compound is characterized by its unique structure, which may confer specific pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- IUPAC Name: this compound

- Molecular Formula: C10H12N2OS

- Molecular Weight: 212.28 g/mol

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Studies have shown that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, including resistant strains. The mechanism of action often involves inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Activity

In vitro studies have indicated that this compound may possess anticancer properties. For example, it has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. The biological evaluation typically includes assays to measure cytotoxicity and mechanisms of action, such as apoptosis induction or cell cycle arrest.

Case Study 1: In Vitro Anticancer Evaluation

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated an IC50 value of approximately 15 µM against MDA-MB-231 breast cancer cells, suggesting substantial anticancer potential.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 15 |

| HeLa (Cervical) | 20 |

| A549 (Lung) | 25 |

Case Study 2: Antimicrobial Screening

In another investigation, the compound was tested against a panel of bacterial strains, including E. coli and S. aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, indicating promising antimicrobial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 64 |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cell proliferation and survival pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.